molecular formula C27H23N5O3 B358137 11-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-6-methyl-4-phenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-10-imine CAS No. 846587-26-6

11-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-6-methyl-4-phenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-10-imine

Cat. No.: B358137
CAS No.: 846587-26-6
M. Wt: 465.5g/mol
InChI Key: OTFRIUMBKSHKKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-furylmethyl)-4-(4-methoxyphenyl)-3-methyl-1-phenyl-4,6-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidin-5(1H)-imine is a complex organic compound that belongs to the class of pyrazolopyranopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a furan ring, a methoxyphenyl group, and a pyrazolopyranopyrimidine core, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-furylmethyl)-4-(4-methoxyphenyl)-3-methyl-1-phenyl-4,6-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidin-5(1H)-imine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The initial step involves the condensation of a hydrazine derivative with an α,β-unsaturated carbonyl compound to form the pyrazole ring.

    Cyclization to Form the Pyran Ring: The pyrazole intermediate undergoes cyclization with a suitable aldehyde or ketone to form the pyran ring.

    Introduction of the Furan and Methoxyphenyl Groups: The furan and methoxyphenyl groups are introduced through nucleophilic substitution reactions.

    Final Cyclization and Imine Formation: The final step involves cyclization and imine formation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan and methoxyphenyl groups.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation Products: Oxidized derivatives of the furan and methoxyphenyl groups.

    Reduction Products: Amines resulting from the reduction of the imine group.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

6-(2-furylmethyl)-4-(4-methoxyphenyl)-3-methyl-1-phenyl-4,6-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidin-5(1H)-imine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.

    Biological Research: It is used in studies to understand its interaction with biological targets such as enzymes and receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 6-(2-furylmethyl)-4-(4-methoxyphenyl)-3-methyl-1-phenyl-4,6-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidin-5(1H)-imine involves its interaction with specific molecular targets. These may include:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    DNA Intercalation: The compound may intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyranopyrimidines: Compounds with similar core structures but different substituents.

    Furan Derivatives: Compounds containing the furan ring with various functional groups.

    Methoxyphenyl Derivatives: Compounds with the methoxyphenyl group attached to different cores.

Uniqueness

The uniqueness of 6-(2-furylmethyl)-4-(4-methoxyphenyl)-3-methyl-1-phenyl-4,6-dihydropyrazolo[4’,3’:5,6]pyrano[2,3-d]pyrimidin-5(1H)-imine lies in its combination of structural features, which confer distinct biological activities and chemical reactivity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

846587-26-6

Molecular Formula

C27H23N5O3

Molecular Weight

465.5g/mol

IUPAC Name

11-(furan-2-ylmethyl)-8-(4-methoxyphenyl)-6-methyl-4-phenyl-2-oxa-4,5,11,13-tetrazatricyclo[7.4.0.03,7]trideca-1(9),3(7),5,12-tetraen-10-imine

InChI

InChI=1S/C27H23N5O3/c1-17-22-23(18-10-12-20(33-2)13-11-18)24-25(28)31(15-21-9-6-14-34-21)16-29-26(24)35-27(22)32(30-17)19-7-4-3-5-8-19/h3-14,16,23,28H,15H2,1-2H3

InChI Key

OTFRIUMBKSHKKZ-UHFFFAOYSA-N

SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN(C3=N)CC4=CC=CO4)C5=CC=C(C=C5)OC)C6=CC=CC=C6

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN(C3=N)CC4=CC=CO4)C5=CC=C(C=C5)OC)C6=CC=CC=C6

Origin of Product

United States

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